molecular formula C12H15F3N2O2S B2662131 1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-1-(2,2,2-trifluoroethyl)urea CAS No. 1396870-11-3

1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-1-(2,2,2-trifluoroethyl)urea

Cat. No.: B2662131
CAS No.: 1396870-11-3
M. Wt: 308.32
InChI Key: ZZPMPWSJKBUXQQ-UHFFFAOYSA-N
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Description

1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-1-(2,2,2-trifluoroethyl)urea is a useful research compound. Its molecular formula is C12H15F3N2O2S and its molecular weight is 308.32. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Multicomponent Reactions for Heterocyclic Compound Synthesis

Research highlights the use of similar urea derivatives in multicomponent reactions for the synthesis of heterocyclic compounds. For example, one study demonstrated the efficient one-pot synthesis of furano and pyrano pyrimidinones using a diastereoselective three-component reaction. This methodology underscores the utility of urea derivatives in facilitating complex chemical transformations, offering pathways for creating compounds with potential biological activities (Ghorbani-Vaghei et al., 2015).

Gel Formation and Rheological Modification

Another area of application involves the manipulation of gel properties through the interaction of urea derivatives with various anions. This process demonstrates how the physical properties of gels, such as morphology and rheology, can be tuned for specific applications, highlighting the role of urea derivatives in material science (Lloyd & Steed, 2011).

Catalysis and Reaction Mechanisms

Urea and thiourea derivatives serve as catalysts in synthesizing tetrahydrofuran and pyran derivatives, showcasing their importance in developing efficient and selective organic synthesis methods. These studies provide new mechanistic insights and highlight the critical role of (thio)urea derivatives in enhancing reaction selectivity and efficiency (Opalka et al., 2011).

Organic and Green Chemistry Applications

Furthermore, research into the one-pot synthesis of diverse and densely functionalized heterocyclic scaffolds emphasizes the role of urea as an eco-friendly and low-cost catalyst. This approach aligns with the principles of green chemistry, aiming for more sustainable and environmentally friendly chemical synthesis processes (Brahmachari & Banerjee, 2014).

Properties

IUPAC Name

1-(oxan-4-yl)-3-thiophen-2-yl-1-(2,2,2-trifluoroethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O2S/c13-12(14,15)8-17(9-3-5-19-6-4-9)11(18)16-10-2-1-7-20-10/h1-2,7,9H,3-6,8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPMPWSJKBUXQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC(F)(F)F)C(=O)NC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.